N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
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Overview
Description
“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a nitrobenzenesulfonyl group and a cyclopropylmethyl group in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amine.
Substitution: Substitution of the sulfonyl group can yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” would depend on its specific biological target. Generally, compounds with a piperidine core can interact with various receptors and enzymes in the body. The nitrobenzenesulfonyl group may enhance binding affinity to certain proteins, while the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-1-(4-methylbenzenesulfonyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-1-(4-chlorobenzenesulfonyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-1-(4-fluorobenzenesulfonyl)piperidin-4-amine
Uniqueness
“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is unique due to the presence of the nitro group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological effects.
Biological Activity
N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that serves as a core structure for various pharmacological agents.
- Cyclopropylmethyl Group : This group introduces steric hindrance, which may influence the compound's interactions with biological targets.
- 4-Nitrobenzenesulfonyl Moiety : This functional group acts as an electrophilic site, enhancing the compound's reactivity towards nucleophiles and potentially increasing binding affinity to target proteins.
The molecular formula of this compound is C15H21N3O4S, with a molecular weight of 339.4 g/mol .
The biological activity of this compound is primarily associated with its potential to inhibit specific enzymes or receptors. The presence of the nitrobenzenesulfonyl group is particularly significant as it may enhance binding affinity and modulate enzyme activity or receptor signaling pathways. Compounds with similar structures have shown promise in treating various conditions, including cancer and neurological disorders .
In Vitro Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimycobacterial Activity : In studies involving derivatives with nitrobenzenesulfonamide groups, compounds demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb), with minimal cytotoxicity. For instance, certain hybrids showed a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL, comparable to established anti-TB drugs like rifampicin .
- Calcium Channel Modulation : Some studies have explored the ability of these compounds to block T-type calcium channels. However, it was noted that not all derivatives exhibited this activity, indicating variable pharmacological profiles among related compounds .
- Cytotoxicity Assays : The selectivity index (SI) for several derivatives was reported to be greater than 30, suggesting low toxicity and high selectivity for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index (SI) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Ethambutol | 1.56 | >50 | >30 |
Rifampicin | 0.1 | >25 | >250 |
Isoniazid | 0.05 | >500 | 1.5 |
Case Studies
A notable study involved synthesizing various benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which were tested for their antituberculosis activity. These derivatives exhibited promising results against Mtb with low cytotoxicity, highlighting the potential for further development in drug design .
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C15H21N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-9-7-13(8-10-17)16-11-12-1-2-12/h3-6,12-13,16H,1-2,7-11H2 |
InChI Key |
IGYCNYNNZRSVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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